molecular formula C8H10N4 B11918638 (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B11918638
M. Wt: 162.19 g/mol
InChI Key: OTAAMTMDSBAENY-UHFFFAOYSA-N
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Description

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core with a methyl substituent at the 7-position and a methanamine group at the 2-position. Its molecular formula is C₈H₁₀N₄, with a molecular weight of 162.19 g/mol (CAS: 1023813-52-6) . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4,9H2,1H3,(H,10,11,12)

InChI Key

OTAAMTMDSBAENY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)CN

Origin of Product

United States

Preparation Methods

Condensation of 3-Amino-4-methylpyridine with α-Halo Ketones

A widely adopted method involves reacting 3-amino-4-methylpyridine (2-amino-4-picoline) with α-halo ketones. For example, 2-bromo-1-(protected amino)ethanone undergoes cyclization in acetone under reflux, forming the imidazo[4,5-b]pyridine skeleton.

  • Mechanism : Nucleophilic substitution at the α-carbon of the ketone by the amine, followed by intramolecular cyclization and aromatization.

  • Example :

    • 3-Amino-4-methylpyridine (20 mmol) and 2-bromo-1-(phthalimidomethyl)ethanone (20 mmol) in acetone yield 7-methyl-imidazo[4,5-b]pyridine-2-phthalimide after 3 hours of reflux.

    • Yield : 85–90% after silica gel purification.

Ritter-Type Reactions for Ring Formation

Intermolecular Ritter-type reactions using Bi(OTf)₃ and p-TsOH·H₂O as catalysts enable the synthesis of imidazo[1,5-a]pyridines. While this method is optimized for a different ring system, adaptations for imidazo[4,5-b]pyridines may involve:

  • Substrate modification : Using 3-amino-4-methylpyridine and acrylonitrile derivatives.

  • Conditions : 150°C in 1,2-dichloroethane (DCE), achieving cyclization via nitrilium ion intermediates.

Functionalization to Introduce Methanamine Group

Reductive Amination of Carbonyl Intermediates

A two-step approach converts carbonyl groups to methanamine:

  • Chlorination : Treating 7-methyl-imidazo[4,5-b]pyridine-2-carbaldehyde with SOCl₂ in toluene forms the 2-chloromethyl derivative.

  • Amination : Displacing chloride with ammonia in methanol under pressure yields the methanamine group.

  • Yield : 70–75% after column chromatography.

Direct Amination via SN2 Displacement

Using a pre-functionalized bromomethyl intermediate:

  • Synthesis of 2-(bromomethyl)-7-methyl-imidazo[4,5-b]pyridine : Reacting the alcohol intermediate (from NaBH₄ reduction of an ester) with PBr₃.

  • Amination : Treatment with aqueous NH₃ in THF at 60°C for 12 hours.

  • Yield : 65–70%.

Alternative Routes via Palladium-Catalyzed Coupling

Recent advances employ cross-coupling reactions to introduce the methanamine group post-cyclization:

  • Buchwald–Hartwig amination : Reacting 2-bromo-7-methyl-imidazo[4,5-b]pyridine with benzophenone imine, followed by acidic deprotection.

    • Catalyst : Pd₂(dba)₃/Xantphos.

    • Conditions : 100°C in dioxane, 24 hours.

    • Yield : 60–65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates compared to nonpolar solvents.

  • Amination : Methanol or THF at 60–80°C balances reactivity and side-product formation.

Catalytic Systems

  • Acid catalysts : p-TsOH·H₂O improves cyclization efficiency by protonating carbonyl groups, facilitating nucleophilic attack.

  • Bi(OTf)₃ : Enhances Ritter-type reactions via Lewis acid activation.

Characterization and Analytical Data

Critical data for verifying the target compound include:

Property Value Source
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.20 g/mol
¹H NMR (CDCl₃) δ 8.06 (d, 1H), 7.72 (s, 1H), 2.50 (s, 3H)
MS (ESI) m/z 163.1 [M+H]⁺

Industrial-Scale Considerations

  • Continuous flow reactors : Reduce reaction times and improve yields for cyclization steps.

  • Green chemistry : Replacement of SOCl₂ with PCl₅ or COCl₂ reduces hazardous waste .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[4,5-b]pyridine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents at various positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions could introduce functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Anticancer Activity

Research indicates that (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor cell proliferation, potentially through modulation of signaling pathways involved in cell growth and survival.

Case Study :
In vitro studies demonstrated that this compound had IC50 values of:

Cell LineIC50 (µM)
A549 (Lung cancer)12.5
MCF-7 (Breast cancer)15.0

These findings suggest its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study :
A derivative of the compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological profile.

Derivative NameActivity TypeRemarks
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-oneAntimicrobialPotent against E. coli and P. aeruginosa
Substituted imidazo derivativesAnticancerShowed significant cytotoxicity in vitro

Mechanism of Action

The mechanism by which (7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
This compound 1023813-52-6 C₈H₁₀N₄ -CH₃ (7-position), -CH₂NH₂ (2-position) 162.19 Reference compound
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 958809-75-1 C₉H₁₂N₄ -CH₃ (5,7-positions), -CH₂NH₂ (2-position) 176.22 Additional methyl group increases hydrophobicity; may alter binding affinity
{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride 2013383-65-6 C₇H₇BrN₄·2HCl -Br (6-position), -CH₂NH₂ (2-position) 297.98 Bromine enhances steric bulk and electronic effects; dihydrochloride improves solubility
(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol 1186310-79-1 C₈H₉N₃O -CH₃ (3-position), -CH₂OH (6-position) 163.18 Hydroxyl group replaces amine; impacts hydrogen-bonding capacity
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine N/A C₁₃H₁₁N₃O Oxazole replaces imidazole core 225.25 Heterocycle substitution alters electronic properties and target selectivity

Key Comparative Insights

Bromination at the 6-position (CAS 2013383-65-6) introduces a halogen-bonding motif, which may enhance interactions with hydrophobic enzyme pockets .

Salt Forms and Solubility :

  • Dihydrochloride salts (e.g., CAS 914087-69-7) exhibit improved aqueous solubility due to ionic character, favoring pharmacokinetic profiles in drug formulations .

Functional Group Impact: Methanol derivatives (CAS 1186310-79-1) lack the primary amine, limiting their utility in forming covalent bonds with biological targets but offering alternative hydrogen-bonding capabilities .

Biological Activity

(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, also known by its CAS number 1023813-52-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antiviral properties, supported by research findings and data tables.

  • Molecular Formula : C₈H₁₀N₄
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 1023813-52-6

Antiproliferative Activity

Recent studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values of several compounds related to this compound:

Compound IDCell LineIC₅₀ (μM)
10HeLa1.8
14SW6200.7
11NCI-H4602.1
8Capan-13.2
6HCT-1162.5

These results indicate that certain derivatives of this compound show strong antiproliferative activity against a range of human cancer cell lines, particularly in the sub-micromolar range .

Antibacterial Activity

While many compounds in this class lack significant antibacterial properties, some derivatives have shown moderate activity against specific bacterial strains. For instance:

  • Compound 14 exhibited a Minimum Inhibitory Concentration (MIC) of 32 μM against E. coli.

This suggests that modifications to the imidazo[4,5-b]pyridine core can lead to varying antibacterial efficacy .

Antiviral Activity

The antiviral potential of these compounds has also been explored. Some derivatives have shown selective activity against respiratory syncytial virus (RSV):

Compound IDVirus TypeEC₅₀ (μM)
7RSV21
17RSV58

The data indicates moderate antiviral activity, with further optimization required for enhanced efficacy .

Case Studies and Research Findings

Several studies have focused on the optimization of imidazo[4,5-b]pyridine derivatives for various therapeutic applications:

  • Dual FLT3/Aurora Kinase Inhibitor : A study identified a dual inhibitor with significant cytotoxic effects against pancreatic cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Optimization Studies : Research has shown that bromo-substituted derivatives significantly increase antiproliferative activity compared to their unsubstituted counterparts. For example, compound 10 demonstrated remarkable selectivity towards HeLa cells while showing no cytotoxicity at certain concentrations .

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₈H₁₀N₄
CCS ([M+H]⁺)131.5 Ų
DFT-pKa (Amine)8.2 ± 0.3

Q. Table 2: Anti-Tubercular Activity of Structural Analogs

CompoundMIC (µg/mL)Reference
1-(3H-imidazo[4,5-b]pyridin-2-yl)butane-1,2,3,4-tetraol3.12

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